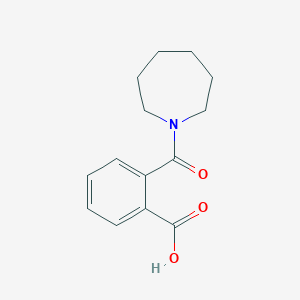

2-(1-Azepanylcarbonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1-Azepanylcarbonyl)benzoic acid” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 .

Molecular Structure Analysis

The InChI code for “2-(1-Azepanylcarbonyl)benzoic acid” is 1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18) .Physical And Chemical Properties Analysis

“2-(1-Azepanylcarbonyl)benzoic acid” has a molecular weight of 247.29 . More specific physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen

Proteomics Research

“2-(1-Azepanylcarbonyl)benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Chemical Synthesis

This compound could be used as a building block in chemical synthesis due to its carboxylic acid and azepane functional groups . These groups can undergo various chemical reactions, making this compound versatile for synthesizing other complex molecules.

Pharmaceutical Research

The azepane ring in “2-(1-Azepanylcarbonyl)benzoic acid” is a common motif in many pharmaceutical compounds. Therefore, this compound could potentially be used in the development of new drugs .

Material Science

Carboxylic acids, like the one present in this compound, are often used in material science for surface modification. They can form self-assembled monolayers on surfaces, which can change the properties of the material .

Esterification Reactions

The carboxylic acid group in “2-(1-Azepanylcarbonyl)benzoic acid” can undergo esterification reactions . This reaction is commonly used in the production of esters, which have applications in a wide range of industries, including food, cosmetics, and pharmaceuticals.

Analytical Chemistry

“2-(1-Azepanylcarbonyl)benzoic acid” could potentially be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties .

Safety and Hazards

Wirkmechanismus

- The primary target of 2-(1-Azepanylcarbonyl)benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a fungistatic compound widely used as a food preservative .

- It is important to note that the compound is conjugated to GLYCINE in the liver and excreted as hippuric acid. Additionally, its sodium salt form, sodium benzoate, is used to treat urea cycle disorders due to its ability to bind amino acids, leading to their excretion and a decrease in ammonia levels .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

2-(azepane-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQGKIXLYNNGCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580043 |

Source

|

| Record name | 2-(Azepane-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepane-1-carbonyl)benzoic acid | |

CAS RN |

20320-45-0 |

Source

|

| Record name | 2-(Azepane-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)

![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)